
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a phenol group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenylhydrazine with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: The compound’s derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and dyes, due to its stability and unique electronic properties.
Wirkmechanismus
The mechanism of action of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
Comparison: Compared to these similar compounds, 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological activity. The phenol group enhances the compound’s ability to form hydrogen bonds, increasing its potential for interaction with biological targets and making it a valuable scaffold in drug design.
Eigenschaften
CAS-Nummer |
108784-50-5 |
|---|---|
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol |
InChI |
InChI=1S/C14H10N2O2/c17-12-8-4-7-11(9-12)14-16-15-13(18-14)10-5-2-1-3-6-10/h1-9,17H |
InChI-Schlüssel |
ZJCVCZDDXKLQNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


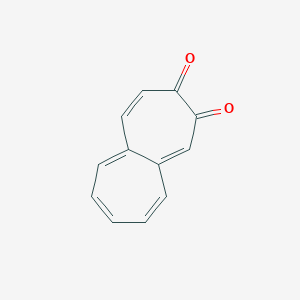
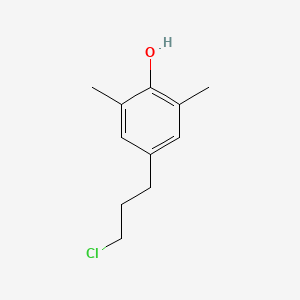
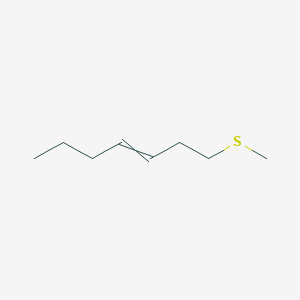
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
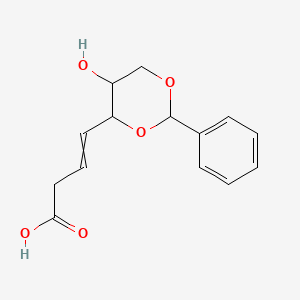
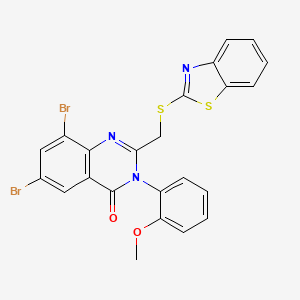

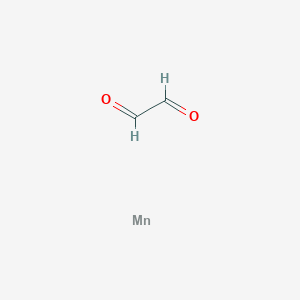
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
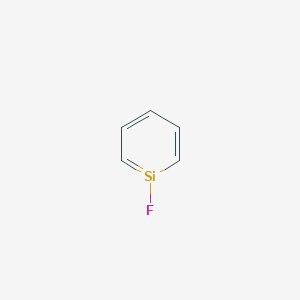
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
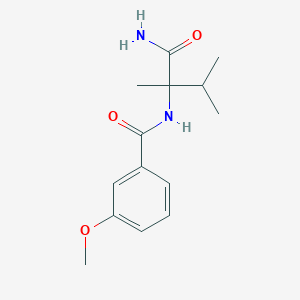
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)

